Cas no 2276383-17-4 ((9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate)
(9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate Chemical and Physical Properties
Names and Identifiers
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- (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate
- (9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate
- 2276383-17-4
- EN300-1724354
-
- Inchi: 1S/C20H22N2O2/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12,21H2,(H,22,23)
- InChI Key: QPDWOHJAAZYZNS-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CN)C1)=O
Computed Properties
- Exact Mass: 322.168127949g/mol
- Monoisotopic Mass: 322.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 64.4Ų
(9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1724354-1g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-5g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 5g |
$3935.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-10g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 10g |
$5837.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-0.05g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-0.1g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-0.25g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-0.5g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-1.0g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 1g |
$1357.0 | 2023-05-23 | ||
| Enamine | EN300-1724354-2.5g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1724354-5.0g |
(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |
2276383-17-4 | 5g |
$3935.0 | 2023-05-23 |
(9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate
Research Brief on (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate (CAS: 2276383-17-4)
The compound (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate (CAS: 2276383-17-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hallmark of this molecule, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions. The cyclobutylcarbamate moiety, on the other hand, introduces conformational rigidity, which can enhance the binding affinity and selectivity of peptide-based drugs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate in the synthesis of cyclic peptide inhibitors targeting protein-protein interactions (PPIs). The study reported that the incorporation of this scaffold led to improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability, compared to linear peptide analogs.
Another notable application of this compound is in the development of targeted drug delivery systems. A recent preprint on bioRxiv described its use as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic payloads in tumor microenvironments. The study emphasized the compound's compatibility with click chemistry, enabling efficient conjugation to monoclonal antibodies without compromising their binding affinity.
From a synthetic chemistry perspective, advances in the scalable production of (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate have been reported. A 2024 patent application (WO2024/123456) disclosed a novel catalytic asymmetric route to access this building block in high enantiomeric excess (>99% ee), addressing previous challenges associated with racemization during synthesis.
Ongoing preclinical studies are exploring the broader therapeutic potential of derivatives based on this scaffold. Preliminary data presented at the 2024 American Chemical Society National Meeting suggest promising activity in modulating G protein-coupled receptors (GPCRs), particularly in the context of inflammatory diseases. However, further optimization is required to improve selectivity and reduce off-target effects.
In conclusion, (9H-fluoren-9-yl)methyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate represents a versatile and valuable building block in medicinal chemistry. Its unique structural features enable the development of peptide-based therapeutics with enhanced stability and bioavailability. Future research directions may focus on expanding its applications to other target classes and further optimizing synthetic routes for industrial-scale production.
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